Product packaging for Mercury-203Hg, chloromethyl-(Cat. No.:CAS No. 54173-04-5)

Mercury-203Hg, chloromethyl-

Cat. No.: B15469954
CAS No.: 54173-04-5
M. Wt: 253.46 g/mol
InChI Key: BABMCXWQNSQAOC-NGAFWABFSA-M
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Description

Significance of Isotopic Tracers in Environmental and Biological Investigations

Isotopic tracers are indispensable in environmental and biological sciences for tracking the movement and transformation of substances within complex systems. nih.gov By introducing a molecule with a specific isotopic signature, researchers can follow its path and measure its accumulation in various compartments, such as different tissues within an organism or different strata in an ecosystem. nih.govdntb.gov.ua The use of radioactive isotopes like ²⁰³Hg provides high sensitivity, allowing for the detection of minute quantities of the tracer. dntb.gov.ua This is particularly crucial for studying potent toxins like methylmercury (B97897), which can have significant effects even at very low concentrations.

Academic Perspectives on Chloromethylmercury Species and Their Research Utility

From an academic standpoint, chloromethylmercury, particularly its radiolabeled form, is a valuable research tool. It acts as a proxy for the highly toxic and bioaccumulative methylmercury found in the environment. The strong bond between mercury and the methyl group makes it a relatively stable compound, allowing researchers to trace the path of the organomercury species itself. nih.govmdpi.com The radioactive ²⁰³Hg tag enables precise and sensitive measurements of its concentration in various samples, from water and soil to biological tissues.

Detailed Research Findings

Academic studies utilizing Mercury-203Hg, chloromethyl- have provided significant insights into its behavior in living organisms.

Biotransformation and Distribution in Animal Models

Research using rats has been pivotal in understanding how methylmercury is processed in the body. Studies involving the administration of ²⁰³Hg-labeled methylmercury chloride have demonstrated its distribution throughout the body and its biotransformation into other mercury compounds.

One key finding is that the intestinal flora plays a significant role in the metabolism of methylmercury. In a study comparing conventional rats with those treated with antibiotics to reduce gut bacteria, the antibiotic-treated rats showed significantly higher levels of mercury in tissues such as the kidney, brain, lung, blood, and skeletal muscle. nih.govrsc.org They also excreted less mercury in their feces. nih.govrsc.org This suggests that gut bacteria can demethylate methylmercury, converting it to inorganic mercury, which is then less readily absorbed and distributed to other tissues.

Another important aspect of methylmercury's behavior is its ability to cross biological barriers. Studies have shown that ²⁰³Hg-labeled methylmercury readily penetrates the blood-brain and placental barriers. nih.gov The distribution of mercury in the brain has been observed in detail, with silver grains from autoradiography appearing in various cell types, indicating the widespread penetration of the compound. nih.gov

The following table summarizes qualitative findings on the tissue distribution of orally administered ²⁰³Hg-labeled methylmercuric chloride in rats, comparing conventional animals to those with suppressed intestinal flora.

TissueObservation in Antibiotic-Treated Rats vs. Conventional RatsReference
KidneySignificantly more mercury accumulation. Higher proportion of organic mercury. nih.govrsc.org
BrainSignificantly more mercury accumulation. nih.govrsc.org
LungSignificantly more mercury accumulation. nih.govrsc.org
BloodSignificantly more mercury accumulation. nih.govrsc.org
Skeletal MuscleSignificantly more mercury accumulation. nih.govrsc.org
FecesLess mercury excreted. nih.govrsc.org

Accumulation in Aquatic Organisms

Fish are a primary vector for human exposure to methylmercury, and understanding its accumulation in aquatic food webs is a major area of research. While specific studies using exclusively "Mercury-203Hg, chloromethyl-" were not detailed in the search results, extensive research has been conducted on methylmercury accumulation in fish tissues. The principles of bioaccumulation observed in these studies are directly applicable to the behavior of its radiolabeled form in experimental settings.

The following table presents data on methylmercury concentrations found in the tissues of various fish species, illustrating the extent of bioaccumulation.

Fish SpeciesTissueMethylmercury Concentration (µg/g wet weight)Reference
Dogfish (DORM-2 Reference Material)Muscle4.47 ± 0.32 nih.gov
Albacore Tuna (NIST RM 50)Muscle0.87 ± 0.03 nih.gov
Dogfish Liver (Dolt-3 Reference Material)Liver1.59 ± 0.12 nih.gov
Tuna (IMEP-20 Reference Material)Muscle4.24 ± 0.27 nih.gov

Translocation in Plants

Research has also extended to the uptake and movement of mercury in plants, which is crucial for understanding its entry into terrestrial food chains. Studies using transgenic plants have shown that the chemical form of mercury significantly affects its absorption and translocation.

In experiments with transgenic tobacco plants engineered with bacterial genes (merA and merB) that confer mercury resistance, the organic form of mercury (phenylmercuric acetate (B1210297), a compound with similar properties to methylmercury in these studies) was absorbed and translocated from the roots to the shoots more efficiently than the inorganic form (mercuric chloride). Untransformed, wild-type plants showed very limited ability to move mercury to their shoots, regardless of its chemical form. This highlights the role of biological processes in the mobility of organomercury compounds within plants.

A study on rice (Oryza sativa) using an enriched stable isotope of mercury provided direct evidence that methylmercury is synthesized in the soil and then taken up by the roots and translocated to the rice grains. nih.gov The study also suggested the possibility of demethylation occurring within the plant itself. nih.gov

The table below summarizes the comparative translocation efficiency of organic versus inorganic mercury in transgenic and wild-type plants.

Plant TypeMercury FormRoot AccumulationTranslocation to ShootsReference
Transgenic TobaccoOrganic (Phenylmercuric Acetate)HighEfficient
Transgenic TobaccoInorganic (Mercuric Chloride)HighLess efficient than organic form
Wild-Type TobaccoOrganic & InorganicAccumulation plateaus at lower concentrationsNegligible
Rice (Oryza sativa)Methylmercury (from soil)YesEvident to grains nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3ClHg B15469954 Mercury-203Hg, chloromethyl- CAS No. 54173-04-5

Properties

CAS No.

54173-04-5

Molecular Formula

CH3ClHg

Molecular Weight

253.46 g/mol

IUPAC Name

chloro(methyl)(203Hg)mercury-203

InChI

InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1/i;;1+2

InChI Key

BABMCXWQNSQAOC-NGAFWABFSA-M

Isomeric SMILES

C[203Hg]Cl

Canonical SMILES

C[Hg]Cl

Origin of Product

United States

Radiochemical Synthesis and Isotopic Labeling Methodologies

Strategies for Preparing 203Hg-Labeled Methylmercuric Chloride

The synthesis of CH₃203HgCl primarily involves the methylation of an inorganic 203Hg salt. The choice of methylation agent and reaction conditions is critical to achieving high radiochemical yield and purity.

A widely utilized and efficient method for the synthesis of 203Hg-labeled methylmercuric chloride involves a transmethylation reaction using methylcobalamin (B1676134) (a form of Vitamin B₁₂). nih.govnih.gov This biomimetic approach leverages the ability of methylcobalamin to transfer a methyl group to an inorganic mercury species.

The reaction typically proceeds by reacting 203HgCl₂ with methylcobalamin in an acidic aqueous solution. nih.govnih.gov Research has demonstrated that this method can be both rapid and simple, with methylation of over 99% of the initial 203HgCl₂ achievable within one hour in a 0.01 N HCl solution. nih.govnih.gov The resulting CH₃203HgCl can then be effectively separated from unreacted 203HgCl₂ and cobalamin derivatives using techniques such as ion-exchange chromatography. nih.gov This method is advantageous due to its high efficiency and the biological relevance of the methylating agent.

A summary of a typical synthesis is presented in the table below:

ParameterValueReference
Precursor 203HgCl₂ nih.gov
Methylating Agent Methylcobalamin nih.gov
Reaction Medium 0.01 N HCl nih.gov
Reaction Time 1 hour nih.gov
Yield >99% methylation nih.gov
Purification CM-Sephadex C-25 minicolumn nih.gov

Beyond the use of methylcobalamin, other chemical strategies can be employed for the synthesis of radiolabeled organomercury compounds. These alternative routes offer flexibility in terms of precursors and reaction conditions.

One such method involves the use of tetramethyl tin as the methylating agent. This procedure allows for the methylation of radioactive mercuric chloride without the addition of a non-radioactive mercury carrier, which is crucial for obtaining high specific activity CH₃203HgCl. nih.gov The process involves reacting 203HgCl₂ with tetramethyl tin, followed by a series of extractions to purify the product. nih.gov

Another established route in organometallic chemistry for forming carbon-mercury bonds is the use of Grignard reagents . nih.gov While not as commonly cited for 203Hg labeling in recent literature, the reaction of a methyl Grignard reagent (e.g., CH₃MgBr) with a 203Hg halide salt is a plausible synthetic strategy.

Furthermore, the reaction of divalent mercury salts with salts or esters of alkyl sulfinic acids can yield alkyl-mercuric salts. For instance, sodium methyl sulfinate can be reacted with mercuric chloride in ethanol to produce methyl mercuric chloride. google.com This method could be adapted for radiolabeling with 203Hg.

Characterization and Purity Assessment of Radiolabeled Products for Research

Ensuring the radiochemical purity of CH₃203HgCl is paramount for the validity of subsequent toxicological and metabolic studies. The primary concern is the presence of unreacted inorganic 203HgCl₂, which exhibits different biological behavior.

A combination of chromatographic and spectroscopic techniques is employed for characterization and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a gamma ray detector is a powerful tool for separating CH₃203HgCl from potential impurities and quantifying its radiochemical purity. Co-injection with a non-radioactive, certified standard of methylmercuric chloride can confirm the identity of the radiolabeled product by comparing retention times.

Mass spectrometry (MS) techniques are also invaluable for structural confirmation. Techniques such as electrospray ionization-mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization-time-of-flight-mass spectrometry (MALDI-TOF-MS) can confirm the mass of the organomercury compound. nih.gov For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity and can be used in an isotope dilution approach for accurate quantification of the labeled compound. nih.gov

The following table summarizes key analytical techniques for purity assessment:

TechniquePurposeKey FindingsReference
HPLC with Gamma Detection Separation and quantification of radiochemical purity.A single main peak corresponding to the non-radioactive standard confirms purity.
ESI-MS / MALDI-TOF-MS Structural confirmation by mass determination.Confirms the expected mass-to-charge ratio of the labeled compound. nih.gov
ICP-MS Absolute quantification and isotopic analysis.Enables highly sensitive and accurate concentration measurements. nih.gov

Production of Other 203Hg-Labeled Organomercury Analogs for Comparative Studies

To understand the structure-activity relationships of organomercury toxicity, researchers synthesize other 203Hg-labeled analogs for comparative studies. The most common of these are ethylmercuric chloride (C₂H₅203HgCl) and phenylmercuric acetate (B1210297) (C₆H₅203HgOCOCH₃).

The synthesis of 203Hg-labeled ethylmercuric chloride can be achieved through similar routes as its methyl analog, for example, by reacting 203HgCl₂ with a suitable ethylating agent. Studies comparing the toxicity of methylmercury (B97897) and ethylmercury are crucial for understanding the differential health effects of these compounds. nih.govresearchgate.net

203Hg-labeled phenylmercuric acetate is another important analog. Its synthesis can be accomplished by reacting 203Hg(OAc)₂ with a phenylating agent. Comparative studies on the uptake and distribution of 203Hg-labeled phenylmercuric acetate and inorganic mercury have provided insights into the influence of the organic ligand on the biological fate of mercury. nih.gov

The table below provides a comparative overview of these key 203Hg-labeled organomercury compounds.

CompoundChemical FormulaCommon Synthetic PrecursorKey Area of Comparative Study
Chloromethyl-203Hg CH₃203HgCl203HgCl₂Neurotoxicity, bioaccumulation
Chloroethyl-203Hg C₂H₅203HgCl203HgCl₂Comparative toxicology with methylmercury
Phenylmercuric-203Hg Acetate C₆H₅203HgOCOCH₃203Hg(OAc)₂Environmental fate, uptake in different organisms

Advanced Analytical Methodologies for Mercury Speciation in Research Matrices

Development of Selective Detection Techniques for Inorganic and Organomercurial Species

The distinct toxicity profiles of inorganic mercury and various organomercurial compounds necessitate the development of highly selective analytical methods. These techniques aim to separate and individually quantify different mercury species present in a complex matrix.

Chromatographic Separation Techniques (e.g., Liquid Chromatography)

Chromatographic techniques are fundamental to the separation of different mercury species prior to detection. High-performance liquid chromatography (HPLC) is a versatile and widely used method for this purpose. acs.orgnih.gov It offers efficient separation of inorganic mercury (Hg²⁺) and organomercurial compounds like methylmercury (B97897) (CH₃Hg⁺). nih.gov The separation is typically achieved based on the differential partitioning of the mercury species between a stationary phase (the column) and a mobile phase (the eluent). nih.govrsc.org For instance, reversed-phase columns, such as C8 or C18, are commonly employed for the separation of mercury compounds. nih.govrsc.org

The choice of mobile phase is critical for achieving optimal separation. Isocratic elution, where the mobile phase composition remains constant throughout the run, can effectively separate major mercury species in a relatively short time. nih.govrsc.org In some cases, gradient elution, where the mobile phase composition is changed during the analysis, may be necessary to resolve more complex mixtures of organomercurials. The separated mercury species are then directed to a detector for quantification.

Hyphenated Detection Systems (e.g., ICP-MS/MS coupled with Vapor Generation)

To achieve the low detection limits required for environmental and biological monitoring, chromatographic separation is often coupled with highly sensitive detection systems. This combination is referred to as a hyphenated technique. nih.gov Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful elemental detection technique that offers high sensitivity and isotopic analysis capabilities. olemiss.eduspectroscopyonline.com

For mercury analysis, the sensitivity of ICP-MS can be further enhanced by introducing the sample as a vapor. nih.gov Vapor generation (VG) techniques, such as cold vapor (CV) or hydride generation, convert mercury species into a gaseous form, which is then introduced into the ICP-MS. nih.gov This approach significantly improves the sample introduction efficiency and reduces matrix interferences, leading to lower detection limits. nih.gov

The coupling of liquid chromatography with vapor generation and tandem mass spectrometry (LC-VG-ICP-MS/MS) represents a state-of-the-art method for mercury speciation. nih.gov The first mass spectrometer (MS1) can be used to select the precursor ion of interest (a specific mercury isotope), which then undergoes fragmentation in a collision/reaction cell. The second mass spectrometer (MS2) then analyzes the resulting product ions, providing an additional layer of selectivity and reducing background interference. spectroscopyonline.com This high degree of selectivity is particularly valuable for accurately quantifying trace levels of mercury species in complex matrices.

Quantitative Analysis of 203Hg-Labeled Compounds in Environmental and Biological Research Samples

The use of isotopically labeled compounds, such as those containing the radioisotope 203Hg, is a powerful tool in environmental and biological research. iupac.orgnih.govnih.govnih.gov By tracing the movement and transformation of 203Hg-labeled methylmercury chloride (CH₃²⁰³HgCl), scientists can gain insights into its uptake, distribution, and biotransformation in organisms and ecosystems. nih.govnih.gov

Radiometric assays are commonly used to quantify 203Hg-labeled compounds in various samples. iupac.org These methods rely on the detection of the gamma radiation emitted by the 203Hg isotope. The amount of radioactivity measured is directly proportional to the concentration of the labeled compound in the sample. This technique has been employed to assess the recovery of methylmercury during analytical procedures and to study its fate in biological systems. iupac.orgnih.gov

Research Area Sample Type 203Hg-Labeled Compound Analytical Technique Key Findings
Environmental Fate FishMethylmercury chloride (CH₃²⁰³HgCl)Radiometric assayUsed to study the efficacy of wet ashing procedures for mercury analysis. nih.gov
Toxicology RatsMethylmercury chloride (CH₃²⁰³HgCl)Radiometric assayInvestigated the biotransformation of methylmercury. nih.gov
Analytical Method Development Biological MaterialMethylmercury and other organomercurialsRadiometric assayAssessed the recovery of extraction procedures. iupac.org
Synthesis N/AMethylmercuric chloride (CH₃²⁰³HgCl)CM-Sephadex C-25 minicolumn chromatographyA rapid and simple method for the preparation of high-purity CH₃²⁰³HgCl was developed. nih.gov

Methodological Advancements in Isotope Dilution Mass Spectrometry for Mercury Species

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise quantification of elemental and molecular species. nih.govgcms.cz The principle of IDMS involves adding a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample. acs.orgnih.gov This spike has a different isotopic composition than the naturally occurring analyte. After the spike has equilibrated with the analyte in the sample, the altered isotopic ratio is measured by a mass spectrometer, typically an ICP-MS. acs.orgnih.gov

A key advantage of IDMS is its ability to correct for incomplete recovery of the analyte during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the analytical signal. nih.gov As long as the spike and the native analyte are in isotopic equilibrium, any losses during the analytical procedure will affect both equally, and the measured isotope ratio will remain unchanged, allowing for accurate quantification.

Speciated isotope dilution mass spectrometry (SIDMS) is an extension of IDMS that allows for the simultaneous quantification of different species of an element. acs.orgnih.gov In the context of mercury analysis, this involves using isotopically enriched standards for both inorganic mercury (e.g., ¹⁹⁹Hg²⁺) and methylmercury (e.g., CH₃²⁰¹Hg⁺). acs.org SIDMS is particularly valuable for studying the interconversion of mercury species during sample preparation, a phenomenon that can lead to inaccurate results if not accounted for. acs.orgnih.gov By using SIDMS, researchers can quantify the extent of these transformations and correct the final concentration values accordingly. acs.org

Recent advancements in IDMS and SIDMS for mercury speciation have focused on improving the synthesis of enriched isotopic standards, developing more efficient sample extraction and cleanup procedures, and enhancing the sensitivity and resolution of mass spectrometric detection. acs.orggcms.cz These advancements have led to more reliable and accurate data on the distribution and transformation of mercury species in the environment.

Mechanistic Studies of Biological Interactions and Biotransformation Pathways

Investigation of Molecular Interactions with Biomolecules

The high affinity of methylmercury (B97897) for sulfur-containing functional groups is a cornerstone of its biological activity and toxicity.

Chloromethylmercury exhibits a strong covalent interaction with sulfhydryl (-SH) groups of cysteine residues within proteins. nih.gov This binding can lead to conformational changes in enzymes and other proteins, thereby inhibiting their normal function. nih.gov The reactivity of chloromethylmercury with thiol groups is significantly high, which explains its widespread interaction with numerous proteins throughout the body. nih.gov The movement of methylmercury between different thiol groups is a rapid exchange process, influenced by the availability and reactivity of these groups. nih.gov

Table 1: Proteins and Enzymes Affected by Methylmercury Binding

Protein/EnzymeConsequence of BindingReference
TubulinInhibition of microtubule organization, disrupting cytoarchitecture. nih.gov
Myosin-ATPase, Ca²⁺-ATPase, Na⁺/K⁺-ATPaseInhibition of ATP hydrolysis. nih.gov
NeprilysinReduced enzymatic activity. nih.gov
Paraoxonase, Glutathione PeroxidaseDysfunction of the enzyme. nih.gov

Glutathione (GSH), a tripeptide containing cysteine, is the most abundant non-protein thiol in animal cells and plays a critical role in detoxification. nih.govnih.gov Chloromethylmercury readily forms a complex with glutathione, CH₃Hg-SG. nih.gov This interaction is a double-edged sword: while it is a crucial step in the detoxification and excretion of methylmercury, it also depletes cellular GSH levels. nih.gov A decrease in GSH compromises the cell's antioxidant defense system, leading to increased oxidative stress. nih.govnih.gov Studies have shown that the formation of the CH₃Hg-SG complex is a key event in methylmercury-induced toxicity. nih.gov

Elucidation of Cellular Uptake and Transport Mechanisms in Model Systems

The transport of chloromethylmercury across cell membranes is a complex process involving multiple mechanisms, often facilitated by its conjugation with thiols.

The cellular uptake of chloromethylmercury is significantly enhanced when it is complexed with cysteine or glutathione. nih.gov For instance, in vitro studies using cultured human hepatocytes have demonstrated a more rapid uptake of methylmercury when it is present as a cysteine conjugate (CH₃Hg-S-Cys). nih.gov It is hypothesized that these methylmercury-thiol conjugates mimic endogenous molecules, allowing them to be transported into cells by various carriers. nih.gov For example, the structural similarity between CH₃Hg-S-Cys and the amino acid methionine suggests they may share the same transport systems. nih.gov

Once inside the cell, chloromethylmercury does not distribute uniformly. Histochemical studies in rats have shown that mercury deposits accumulate in specific cell types and brain regions over time. nih.gov For example, in the cerebellum, mercury was found in Purkinje cells and Golgi epithelial cells, but not in granule cells, which are known targets of methylmercury. nih.gov This suggests that the observed deposits may represent inorganic mercury following demethylation. nih.gov At the subcellular level, mitochondria are a significant target. The interaction of methylmercury with mitochondrial components can lead to an increase in reactive oxygen species (ROS). nih.gov

Biotransformation Pathways of Chloromethylmercury in Non-Human Biological Models

Chloromethylmercury undergoes biotransformation in vivo, primarily through demethylation, which converts it to inorganic mercury (Hg²⁺). nih.gov This process is particularly prominent in the gut lumen and, to a lesser extent, in the liver and other tissues. nih.gov Physiologically based pharmacokinetic (PBPK) models, validated with data from rats administered ²⁰³Hg-labeled methylmercury, have been crucial in simulating the disposition and biotransformation of methylmercury. nih.gov These models indicate that demethylation in the gut is a major elimination pathway. nih.gov The resulting inorganic mercury tends to accumulate in the kidneys. nih.gov

Reductive Demethylation Mechanisms (e.g., Role of Microbial mer Operon)

The primary mechanism for the detoxification of methylmercury in microorganisms is reductive demethylation, a process orchestrated by the mercury resistance (mer) operon. nih.govacs.orgresearchgate.net This genetically encoded system provides bacteria with the ability to survive in mercury-contaminated environments. acs.org The key enzymes involved are organomercurial lyase (MerB) and mercuric reductase (MerA). nih.govacs.orgnih.gov

The process begins with the MerB enzyme, which catalyzes the cleavage of the carbon-mercury bond in methylmercury. nih.govacs.org This reaction produces methane (B114726) (CH₄) and the inorganic mercuric ion (Hg(II)). nih.govacs.org Subsequently, the MerA enzyme reduces the highly reactive Hg(II) to the much less toxic and volatile elemental mercury (Hg(0)), which can then diffuse out of the cell. acs.orgnih.govnih.gov The combined action of MerB and MerA provides a complete detoxification pathway, conferring resistance to methylmercury. acs.orgnih.gov

Interestingly, some microbial genomes have been identified that possess the merB gene but lack merA. nih.govnih.gov In such cases, the demethylation of methylmercury by MerB leads to the intracellular accumulation of the more cytotoxic Hg(II), resulting in increased cell lysis and reduced viability compared to the parent methylmercury compound. nih.govnih.gov This highlights the critical role of the subsequent reduction step by MerA for effective detoxification.

Oxidative Demethylation Processes and Associated Biological Entities

In contrast to the well-defined reductive pathway, oxidative demethylation of methylmercury is a less understood process. It is considered a cometabolic process, not directly linked to mercury detoxification, and is observed in both anaerobic and aerobic environments. nih.govacs.org This pathway involves the conversion of methylmercury to inorganic mercury and carbon dioxide (CO₂). rsc.org

Studies have implicated various microbial communities in oxidative demethylation, including anaerobic bacteria and aerobic methane-oxidizing bacteria (methanotrophs). nih.govnih.gov In anaerobic sediments, both sulfate-reducing bacteria and methanogens have been shown to be involved in the production of CO₂ from methylmercury. nih.gov Some researchers have proposed that methylmercury may serve as an analog for one-carbon substrates in these metabolic pathways. nih.gov

However, the existence of a distinct, enzyme-catalyzed oxidative demethylation pathway has been a subject of debate. Some studies suggest that the observed degradation of methylmercury in the presence of sulfate-reducing bacteria could be an abiotic process. rsc.org This alternative hypothesis involves the formation of a binuclear complex, bis(methylmercury) sulfide (B99878), which can then degrade to insoluble cinnabar (HgS) and volatile dimethylmercury. rsc.org Further research is needed to fully elucidate the biochemical mechanisms and the specific genes involved in microbial oxidative demethylation. tandfonline.com

Enzymatic and Non-Enzymatic Cleavage of the Carbon-Mercury Bond

The cleavage of the carbon-mercury bond is the central event in the biotransformation of methylmercury. This can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Cleavage: The most well-characterized enzymatic cleavage is catalyzed by the organomercurial lyase (MerB) as part of the reductive demethylation pathway. nih.govacs.org Other enzymes, such as cytochrome P450s, are known to catalyze carbon-carbon bond cleavage in various xenobiotics, but their direct role in methylmercury demethylation is less clear. nih.govnih.govresearchgate.net The enzymatic hydrolysis of carbon-carbon bonds often requires activation of the bond, a process that can be achieved through various catalytic strategies. eltislab.com

Non-Enzymatic Cleavage: Non-enzymatic cleavage of the carbon-mercury bond can also occur, particularly through oxidative processes. The interaction of methylmercury with reactive oxygen species (ROS) generated during cellular metabolism can lead to the breakdown of the molecule. nih.govnih.gov Additionally, as mentioned earlier, abiotic reactions, such as the formation and subsequent degradation of bis(methylmercury) sulfide, can also result in the cleavage of the carbon-mercury bond. rsc.org

Gene Expression Profiling and Stress Response Pathway Analysis in Research Organisms

Exposure to methylmercury triggers a cascade of cellular stress responses and alters gene expression profiles in various research organisms. These changes provide valuable insights into the molecular mechanisms of methylmercury toxicity.

Studies using model organisms like the fruit fly (Drosophila melanogaster) and zebrafish (Danio rerio) have revealed significant changes in gene expression following methylmercury exposure. nih.govnih.govbohrium.comresearchgate.net A common theme is the upregulation of genes involved in mitigating oxidative stress and cellular damage. nih.govnih.govnih.gov

Key stress response pathways activated by methylmercury include:

The Keap1/Nrf2 Pathway: Methylmercury, being a potent electrophile, activates the Nrf2 pathway, a key regulator of cellular defenses against oxidative and electrophilic stress. nih.govfrontiersin.org This activation leads to the increased expression of antioxidant proteins and detoxifying enzymes. frontiersin.org

MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 MAPK and JNK pathways, are activated in response to methylmercury-induced oxidative stress. nih.gov These pathways are involved in regulating cellular processes like apoptosis (programmed cell death). nih.gov

DNA Damage Response: Methylmercury exposure can lead to DNA replication stress and the inactivation of the ATR (ATM and Rad3-related) pathway, a major component of the DNA damage response. jst.go.jp This can result in the collapse of replication forks and the formation of DNA double-strand breaks. jst.go.jp

Gene expression analyses have also identified the upregulation of specific genes in response to methylmercury, such as those encoding cytochrome P450 enzymes and the immune-regulated gene Turandot A (TotA) in Drosophila. nih.gov Overexpression of TotA has been shown to enhance methylmercury tolerance, suggesting a role for the immune system in responding to this toxicant. nih.gov

Table 1: Gene Expression Changes in Response to Methylmercury Exposure

OrganismExperimental ConditionKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Zebrafish (Danio rerio)Acute exposure of adult femalesProtein folding, cell redox homeostasis, steroid biosynthesis, nervous system development and function, lipid metabolismNot specified nih.gov
Fruit fly (Drosophila melanogaster)Larval exposure in tolerant strainsMonooxygenases/oxidoreductases (including cytochrome P450s), Turandot A (TotA)Not specified nih.gov
Human Cell LinesIn vitro exposureNrf2-related genes (e.g., ho-1, nqo-1), Akt phosphorylationNot specified nih.govfrontiersin.org
MouseGestational exposureMetal/zinc-binding genes, transcription regulation genesNot specified oup.com

Environmental Biogeochemistry and Tracer Applications

Utilization of 203Hg as a Tracer for Environmental Transport and Fate Studies

The radioisotope 203Hg is a crucial tool for tracing the transport and fate of mercury in the environment. epa.goviaea.org Its distinct radioactive signature allows researchers to follow the movement of newly deposited mercury through different environmental compartments, including vegetation, soil, and water. epa.gov

For example, in whole-ecosystem experiments, 203Hg has been used to track the partitioning of mercury between different ecosystem components. epa.gov These studies have revealed that a significant portion of newly added mercury can be retained by vegetation before reaching the soil. epa.gov The use of 203Hg also enables the measurement of key processes like evasion (the release of mercury from surfaces back to the atmosphere) and methylation rates in controlled settings. epa.gov

Assessment of Transformation Rates and Mass Balance in Controlled Ecosystem Experiments

Controlled ecosystem experiments, or mesocosms, utilizing 203Hg provide invaluable data on the transformation rates and mass balance of mercury. epa.govresearchgate.net By introducing a known amount of 203Hg-labeled compounds, scientists can quantify the rates of methylation, demethylation, and other transformation processes under specific environmental conditions.

One such study using 203Hg in a boreal forest ecosystem demonstrated that a substantial fraction of the added isotope remained on the vegetation, highlighting its role in the initial mass balance of newly deposited mercury. epa.gov The experiment also allowed for the detection of methyl-202Hg in soil cores, providing direct evidence of methylation of the newly added mercury. epa.gov Although the methylation potential in the unsaturated forest soils was low, these findings were crucial for understanding the fate of recent mercury inputs. epa.gov

The following table presents a conceptual representation of data that could be generated from a mesocosm experiment tracking the fate of added 203Hg.

Environmental CompartmentInitial 203Hg (ng/g)203Hg after 1 year (ng/g)Percent Retention
Vegetation (leaves)10.05.252%
Soil (0-5 cm)0.02.8N/A
Soil (5-10 cm)0.00.5N/A
Runoff Water0.00.1N/A

Isotope Fractionation Signatures in Geochemical and Biological Processes

Mercury has seven stable isotopes, and their relative abundances can change during physical, chemical, and biological processes, a phenomenon known as isotope fractionation. researchgate.netfiveable.me This fractionation can be either mass-dependent (MDF) or mass-independent (MIF). researchgate.netresearchgate.net

MIF, particularly of the odd-numbered isotopes 199Hg and 201Hg, is a powerful tool for tracing the sources and pathways of mercury in the environment. researchgate.netresearchgate.net Different environmental processes, such as photochemical reactions and microbial metabolism, can produce distinct MIF signatures. researchgate.net

For instance, studies have shown that biogeochemical processes in forest ecosystems can lead to a significant shift in the isotopic composition of atmospheric elemental mercury (Hg0). copernicus.org By analyzing the isotopic signatures of mercury in different environmental samples (e.g., foliage, soil, water), scientists can gain insights into the dominant transformation and transport processes occurring within that ecosystem. copernicus.org


Computational and Theoretical Chemistry Approaches

Quantum Mechanical Studies of Chloromethylmercury Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These studies focus on solving the Schrödinger equation for the molecule's electronic structure, providing a detailed picture of its chemical bonds and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been effectively applied to study the degradation mechanisms of chloromethylmercury (CH₃HgCl), particularly its interactions with biologically relevant functional groups. nih.govmcmaster.ca

Researchers have used DFT to explore the possible pathways for the protonolysis of the mercury-carbon (Hg-C) bond in chloromethylmercury, a key step in its decomposition. nih.govacs.org These studies often model the interaction of CH₃HgCl with molecules containing thiol (RSH) and ammonium (B1175870) (NH₄⁺) residues, which are common in proteins. nih.govacs.org Using models such as hydrogen sulfide (B99878) (H₂S) and the hydrosulfide (B80085) anion (HS⁻) to represent thiol groups, calculations have revealed that the demethylation process is a multi-step affair. acs.org

The process begins with the substitution of the chloride ion (Cl⁻) by a thiolate group (RS⁻). acs.org Subsequent coordination of the mercury atom with more thiolate groups leads to an accumulation of negative charge on the methyl group's carbon atom. nih.govacs.org This charge accumulation weakens the Hg-C bond, making it more susceptible to being broken by a proton donor, such as another thiol group or an ammonium group from a protonated amino acid. nih.govacs.org DFT calculations are used to determine the transition states and energy barriers for these decomposition routes, providing quantitative insight into the reaction kinetics. nih.gov

A variety of density functionals, such as B3LYP, M06, and BP86, have been assessed for their accuracy in describing the properties of alkyl mercury compounds. researchgate.net The B3LYP functional, for instance, has been shown to provide a good balance of accuracy for various properties, including infrared spectra and binding energies. researchgate.net

Table 1: Calculated Properties for Chloromethylmercury Interactions from DFT Studies

Interacting Species Key Finding Significance
Thiol/Thiolate (H₂S, HS⁻) Multi-step demethylation process initiated by Cl⁻ substitution. nih.govacs.org Elucidates the mechanism by which biological thiols can break down chloromethylmercury.
Ammonium (NH₄⁺) Readily protonolyzes the Hg-C bond in thiolate complexes. nih.govacs.org Suggests that amino acid residues like lysine (B10760008) can act as effective proton donors in detoxification pathways.

This table is generated based on findings from DFT studies on chloromethylmercury and its analogues.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the chemical bonds within a molecule based on the topology of its electron density. pitt.edu This approach has been used in conjunction with DFT calculations to characterize the nature of the bonding in chloromethylmercury and its reaction intermediates. nih.govmcmaster.ca

QTAIM analysis identifies bond critical points (BCPs) between atoms, which are locations where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. acs.org The properties at these BCPs, such as the value of the electron density (ρ(r_c)), offer insight into the strength and nature of the chemical bond. acs.org

In studies of the interaction between chloromethylmercury and a model thiol (H₂S), QTAIM was used to analyze the bonding in the resulting [CH₃HgClSH₂] complex. acs.org The analysis found that the value of the electron density at the Hg-S BCP was 0.073 eÅ⁻³, indicating a relatively weak bond. acs.org This type of analysis is crucial for understanding how successive coordination with thiolates can weaken the primary Hg-C bond, facilitating its cleavage. acs.org By examining the electron density distribution, QTAIM helps to confirm that the increased negative charge on the methyl group, as predicted by DFT, is a key factor in the protonolysis of the Hg-C bond. nih.govacs.org

Table 2: QTAIM Bond Analysis for a Chloromethylmercury Intermediate

Bond Property Value Interpretation

This table is generated based on data from a combined DFT and QTAIM study.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide an atomistic-level view of how a compound like chloromethylmercury might interact with biological macromolecules, such as proteins or DNA. nih.govnih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the positions and velocities of the atoms will change over a series of small time steps. nih.gov This allows researchers to observe the dynamic behavior of the system, including conformational changes in the biomolecule, the stability of the compound-biomolecule complex, and the specific intermolecular interactions that hold them together. nih.gov

For chloromethylmercury, MD simulations can be employed to understand its binding to target proteins, particularly to cysteine residues containing thiol groups. The simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the binding pose. nih.gov

Intermolecular Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds and other non-covalent interactions between the mercury compound and the amino acid residues in the binding pocket. nih.gov

Interaction Energies: The simulations allow for the calculation of interaction energies, such as Lennard-Jones and electrostatic energies, which quantify the strength of the association between the compound and its biological target. nih.gov

While specific MD simulation studies focusing solely on the 203Hg isotope of chloromethylmercury are not prevalent in the literature, the methodology is well-established and widely used to study protein-ligand interactions for a vast range of small molecules and biomolecular systems. nih.govnih.gov

Predictive Modeling of Environmental Transformation Pathways

Predictive models are essential tools for understanding and forecasting the fate, transport, and transformation of chemicals in the environment. researchgate.net For mercury compounds, these models integrate various physical, chemical, and biological processes to predict their distribution and chemical speciation in different environmental compartments like air, water, and sediment. researchgate.netnih.gov

The environmental transformation of chloromethylmercury is part of the broader biogeochemical cycle of mercury. nih.gov Key transformation processes include:

Demethylation: The cleavage of the Hg-C bond, which can occur through biotic or abiotic pathways, converting methylmercury (B97897) back to inorganic mercury (Hg²⁺). nih.gov

Adsorption/Desorption: The binding of the compound to particles in soil and sediment, which affects its mobility and availability for other processes.

Several multimedia models have been developed to predict the environmental fate of mercury. nih.gov These include:

Caltox and simpleBox: These are fugacity-based models that predict the distribution of chemicals across different environmental media. nih.gov

Mass Balance Models: These models quantify the inputs (e.g., from rivers and atmospheric deposition) and outputs (e.g., sedimentation, evasion to the atmosphere) of mercury in a specific ecosystem, such as a lake or sea. nih.gov

Experimental studies often provide the data needed to parameterize and validate these models. For instance, studies using the radioactive isotope 203Hg as a tracer [¹⁰³Hg(II)] have been conducted to track the pathways of mercury methylation and degradation in sediments under various environmental conditions, such as changes in temperature, organic matter content, and redox potential. clu-in.org These experimental findings are crucial for building accurate predictive models that can forecast how changes in environmental conditions might affect the transformation and bioaccumulation of mercury compounds like chloromethylmercury. researchgate.net

Q & A

Q. What are the optimal methods for synthesizing Mercury-203Hg, chloromethyl- with high isotopic purity?

To achieve high isotopic purity, synthesis typically involves mercury isotope exchange reactions under controlled conditions. For example, mercury(II) chloride precursors can react with chloromethylating agents in anhydrous solvents. Key steps include:

  • Purification via fractional crystallization or chromatography to remove non-isotopic impurities .
  • Isotopic integrity validation using mass spectrometry (e.g., ICP-MS) to confirm ²⁰³Hg enrichment .
  • Reaction thermodynamics (e.g., ΔH = -87.7 kJ/mol for analogous chloroethyl mercury reactions) should guide temperature and pressure optimization .

Q. How can researchers characterize the structural and isotopic integrity of Mercury-203Hg, chloromethyl- in experimental settings?

Methodological approaches include:

  • NMR spectroscopy : To confirm the chloromethyl group’s bonding environment and detect isotopic shifts .
  • Gamma spectroscopy : To verify ²⁰³Hg-specific emission profiles (γ-ray at 279 keV) .
  • X-ray crystallography : For precise structural determination, though challenges arise due to mercury’s high electron density .

Q. What environmental persistence factors must be considered when designing ecotoxicological studies involving Mercury-203Hg, chloromethyl-?

Critical parameters include:

  • Log Kow values : Predicted ~3.2 based on analogous chlorinated mercury compounds, indicating moderate bioaccumulation potential .
  • Photodegradation rates : Mercury-chlorine bonds are susceptible to UV-induced cleavage, requiring controlled light exposure in experiments .
  • Soil mobility : Low water solubility necessitates studying adsorption/desorption kinetics in heterogeneous matrices .

Q. What safety protocols are essential when handling Mercury-203Hg, chloromethyl- in laboratory environments?

Compliance with regulatory frameworks is critical:

  • OSHA standards : Use fume hoods and closed systems to prevent inhalation (TLV: 0.025 mg/m³ for mercury vapor) .
  • CERCLA reporting : Spills exceeding 1 lb must be reported due to mercury’s toxicity .
  • PPE : Chemically resistant gloves (e.g., Viton®) and full-face respirators with mercury vapor cartridges .

Advanced Research Questions

Q. How do reaction mechanisms differ between Mercury-203Hg, chloromethyl- and non-isotopic analogs in organometallic transformations?

Isotopic effects arise from ²⁰³Hg’s neutron-rich nucleus, which slightly alters bond polarization. For example:

  • Kinetic isotope effects (KIE) : Measured via competition experiments between ²⁰³Hg and natural Hg isotopes in SN2 reactions .
  • Spectroscopic signatures : Isotopic shifts in Raman spectra (~5 cm⁻¹ for Hg-Cl stretches) help track mechanistic pathways .

Q. What analytical approaches resolve contradictions in reported thermodynamic properties of Mercury-203Hg, chloromethyl- derivatives?

Discrepancies in ΔH or log Kow values require:

  • Calorimetric validation : Direct measurement of reaction heats using micro-DSC, accounting for solvent interactions .
  • Meta-analysis : Cross-referencing data from EPA’s IRIS database and NIST thermochemical tables to identify outliers .

Q. What computational strategies accurately model the electron distribution in Mercury-203Hg, chloromethyl- complexes?

Advanced methods include:

  • Relativistic DFT : Incorporating scalar relativistic effects (e.g., ZORA approximation) to model mercury’s 6s² inert pair .
  • QTAIM analysis : Mapping bond critical points to quantify Hg-Cl bond ionicity (~30% based on analogous systems) .

Q. How can isotopic tracing with Mercury-203Hg, chloromethyl- elucidate mercury methylation pathways in anaerobic environments?

Experimental designs should:

  • Use ²⁰³Hg-labeled substrates in sediment microcosms to track methylation rates via γ-counting .
  • Pair with metagenomic analysis to correlate methylation activity with sulfate-reducing bacteria (e.g., Desulfovibrio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.